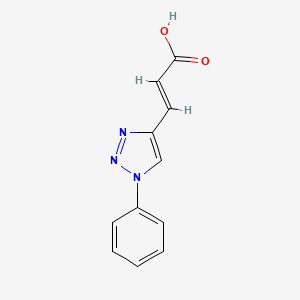![molecular formula C24H17ClN4O2 B2734476 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 478045-66-8](/img/structure/B2734476.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . This type of compound is of interest to researchers in the fields of medicinal and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one”, is characterized by a five-membered ring that possesses two carbon atoms, one oxygen atom, and two nitrogen atoms . The specific molecular structure of this compound is not available in the retrieved information.Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
Research indicates that derivatives of the phthalazinone class, which include structures similar to the compound , have been explored for their anti-inflammatory and antimicrobial properties. The synthesis and evaluation of these derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as therapeutic agents in combating infections and inflammation (Mosaad S M abd Alla et al., 2010; L. H. Al-Wahaibi et al., 2021; M. Behalo, 2016).
Anti-proliferative Activities
The compound and its related derivatives have been evaluated for their anti-proliferative activities, particularly against cancer cell lines. These studies have shown that certain derivatives can selectively inhibit the growth of cancer cells, including liver and breast cancer cell lines, without harming normal cells. This selective cytotoxicity suggests the compound's potential in cancer therapy (Mohamed H. Hekal et al., 2020).
Material Science Applications
Apart from biomedical applications, derivatives of the compound have also been investigated in the field of material science. For instance, copolyethers containing 1,3,4-oxadiazole rings and phthalide groups have been synthesized, demonstrating high thermal stability and good electrical insulating properties. These materials could be used in the development of flexible films and other polymeric materials with specialized applications (C. Hamciuc et al., 2008).
Innovative Biotechnologies
Research has extended into exploring the synthesis of novel compounds that could serve as foundations for innovative biotechnologies. Compounds with embedded oxadiazoline and oxazine cycles, derived from processes involving the compound of interest, have shown antimicrobial and antifungal activity. These findings suggest the potential of these compounds in developing new drugs for treating microbial infections (A. Tyrkov et al., 2022).
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-11-12-16(13-15(14)2)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZONELWRGIEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
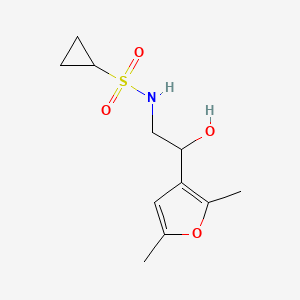
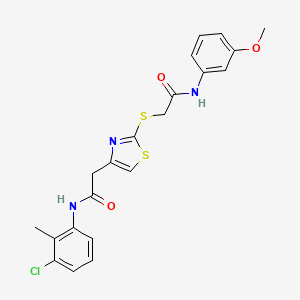
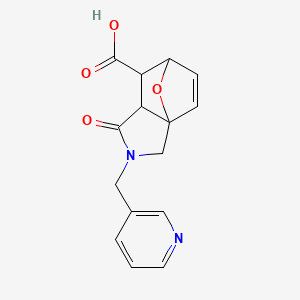
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide](/img/structure/B2734400.png)
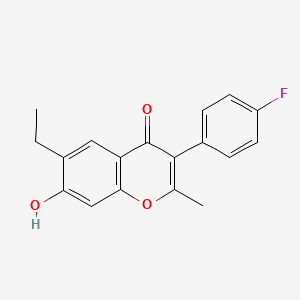
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
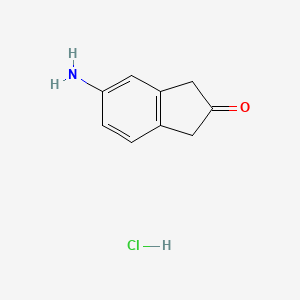
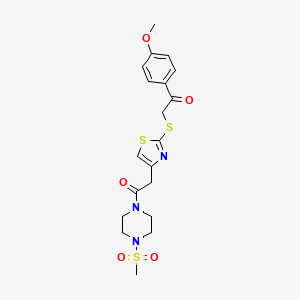
![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)
